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4-(3-
Compound Name:
Methoxypropoxy)benzaldehyde

Cat. No. B112617

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 4-(3-methoxypropoxy)benzaldehyde, a key intermediate in various synthetic pathways.
Due to the limited availability of public experimental data for this specific compound, this
document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data based on its chemical structure and established spectroscopic
principles. Furthermore, a detailed, generalized experimental protocol for its synthesis and
characterization is provided, alongside a logical workflow diagram to guide researchers. This
guide is intended to serve as a valuable resource for scientists and professionals involved in
organic synthesis and drug development.

Chemical Structure and Properties

e Chemical Name: 4-(3-Methoxypropoxy)benzaldehyde
e CAS Number: 172900-75-3

o Molecular Formula: C12H1604
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e Molecular Weight: 224.25 g/mol

e Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(3-
methoxypropoxy)benzaldehyde. These predictions are derived from the analysis of its
functional groups and comparison with data from structurally similar compounds.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (Solvent: CDCls, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aldehyde proton (-
9.88 s 1H yeep (
CHO)
Aromatic protons
7.83 d 2H
(ortho to -CHO)
Aromatic protons
7.00 d 2H
(ortho to -OR)
4.15 t 2H -O-CH2-CHa2-
3.91 S 3H Ar-O-CHs (if present)
3.59 t 2H -CH2-O-CHs
3.38 s 3H -O-CHs
2.10 p 2H -CH2-CH2-CHa2-

Note: The aromatic protons will likely appear as two distinct doublets due to the para-
substitution pattern. The specific chemical shifts and coupling constants would need to be
confirmed by experimental data.
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 13C NMR Data (Solvent: CDCls, 100 MHz)

Chemical Shift (6, ppm)

Assignment

190.7 Aldehyde carbonyl carbon (-CHO)
164.5 Aromatic carbon attached to -OR group
131.9 Aromatic carbons ortho to -CHO
129.9 Aromatic carbon attached to -CHO
114.8 Aromatic carbons ortho to -OR group
69.8 -O-CH2-CH:-
66.9 -CH2-O-CHs
58.6 -O-CHs
29.2 -CH2-CH2-CH2-
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
Wavenumber (cm—?) Intensity Assignment
2930-2850 Medium C-H stretching (aliphatic)
2830, 2730 Medium C-H stretching (aldehyde)
1695 Strong C=0 stretching (aromatic
aldehyde)
1600, 1580, 1510 Medium C=C stretching (aromatic ring)
1260, 1150 Strong C-O stretching (aryl ether &
ether)
830 Strong C-H bending (para-

disubstituted ring)
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

miz Relative Intensity Assighment

224 High [M]* (Molecular ion)

193 Medium [M - OCHs]*

165 Medium [M - CH20CHs - H]*

151 High [M - CaHoQO]"* (loss of
methoxypropoxy side chain)

121 High [HOCeH4CHOJ*

91 Medium [C7H7]* (Tropylium ion)

59 High [CH3OCH_]*

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 4-(3-
methoxypropoxy)benzaldehyde.

Synthesis of 4-(3-Methoxypropoxy)benzaldehyde

This procedure describes a typical Williamson ether synthesis.

Materials:

4-Hydroxybenzaldehyde

1-Bromo-3-methoxypropane

Potassium carbonate (K2COs)

Acetone or Dimethylformamide (DMF)

Dichloromethane (DCM)
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o Saturated sodium bicarbonate solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

e To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-
hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as
acetone or DMF.

 Stir the mixture at room temperature for 15 minutes.
e Add 1-bromo-3-methoxypropane (1.2 eq) to the reaction mixture.

e Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and filter to remove the
inorganic salts.

» Concentrate the filtrate under reduced pressure to remove the solvent.

o Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate
solution and then with brine.

e Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes).

o Combine the fractions containing the pure product and evaporate the solvent to yield 4-(3-
methoxypropoxy)benzaldehyde as a solid or oil.

Spectroscopic Characterization
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1H and 3C NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6
mL of deuterated chloroform (CDCIs) in an NMR tube.

¢ Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

o Data Acquisition: Obtain a standard *H NMR spectrum and a proton-decoupled 3C NMR
spectrum.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

o Sample Preparation: If the product is a solid, prepare a KBr pellet or use an Attenuated Total
Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between two salt
plates (e.g., NaCl or KBr).

 Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: Scan the sample over the range of 4000-400 cm™1,
Mass Spectrometry (MS):

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or dichloromethane).

e Instrumentation: Analyze the sample using a mass spectrometer, typically with an Electron
lonization (EI) source.

e Data Acquisition: Obtain the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic
analysis of 4-(3-methoxypropoxy)benzaldehyde.
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Williamson Ether Synthesis
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Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for 4-(3-
methoxypropoxy)benzaldehyde, a compound for which public experimental data is scarce.
The predicted NMR, IR, and MS data, along with the provided synthetic and analytical
protocols, offer a valuable starting point for researchers working with this molecule. The
presented information is intended to facilitate the synthesis, identification, and further
application of 4-(3-methoxypropoxy)benzaldehyde in various fields of chemical research and
development. It is important to note that the provided spectroscopic data are predictions and
should be confirmed by experimental analysis.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-(3-
Methoxypropoxy)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b112617#spectroscopic-data-nmr-ir-
mass-spec-for-4-3-methoxypropoxy-benzaldehyde]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112617?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

